

In-depth Technical Guide to Claziprotamidum (BBP-671)

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Claziprotamidum, also identified as BBP-671, is an investigational drug under evaluation for the treatment of rare metabolic disorders.

Identifier	Value
IUPAC Name	1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone[1]
CAS Number	2361124-03-8[1]

Mechanism of Action and Therapeutic Target

Claziprotamidum is a positive allosteric modulator (PAM) of pantothenate kinases 1 and 3 (PANK1 and PANK3). These enzymes are critical for the biosynthesis of coenzyme A (CoA), a vital cofactor in cellular metabolism.[1] In certain metabolic disorders, such as pantothenate kinase-associated neurodegeneration (PKAN) and neurodegeneration with brain iron accumulation (NBIA), the function of these kinases is impaired, leading to a deficiency in CoA. [1]

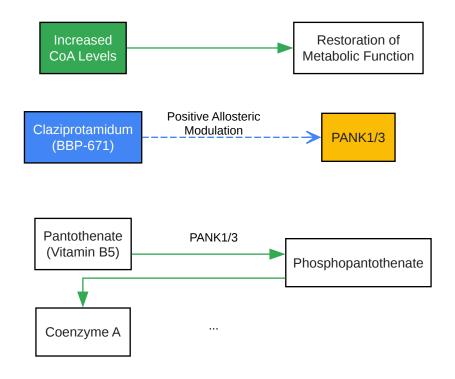
Claziprotamidum is designed to enhance the activity of PANK enzymes, thereby overcoming the enzymatic feedback inhibition and increasing the levels of CoA.[2] This mechanism of



action has shown potential in preclinical studies to address the underlying metabolic dysfunction in conditions like PKAN and propionic acidemia.[2]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of **Claziprotamidum**.



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Claziprotamidum's role in CoA biosynthesis.

Preclinical and Clinical Data

Claziprotamidum (BBP-671) has undergone preclinical and early-stage clinical evaluation. The primary focus of these studies has been to assess its pharmacokinetic profile, target engagement, and safety.

Pharmacokinetic and Pharmacodynamic Profile



Parameter	Finding	Species	Reference
Brain Penetration	Detected in plasma, liver, cerebrospinal fluid, and brain following oral administration.	Rodents	[3]
Target Engagement	Increased whole blood acetyl-CoA levels, serving as a peripheral pharmacodynamic marker.	Humans	[4]
Absorption	Readily absorbed after oral dosing with a Tmax of 1–2 hours.	Humans	[5]
Elimination Half-life	6–9 hours.	Humans	[5]

Efficacy in a Preclinical Model

In a mouse model of PKAN, treatment with BBP-671 demonstrated significant therapeutic effects:

Outcome	Result	Reference
Brain CoA Levels	Significantly increased.	[5]
Survival	Improved.	[5]
Body Weight	Improved weight gain.	[5]
Motor Function	Increased movement and distance traveled.	[5]

Experimental Protocols



Detailed experimental protocols are critical for the replication and extension of research findings. The following outlines the methodology used in the preclinical evaluation of **Claziprotamidum**.

Animal Model

- Model: A Pank1 and Pank2 neuronal double knock-out (dKO) mouse model was utilized to simulate the biochemical deficiencies observed in PKAN.[5]
- Administration: BBP-671 was administered to the mice mixed in their chow.

Pharmacokinetic Analysis

- Sample Collection: Plasma, cerebrospinal fluid (CSF), and tissue samples were collected from rodents following oral administration of BBP-671.[3]
- Quantification: The concentration of BBP-671 in the collected samples was measured to determine its distribution and brain penetration.

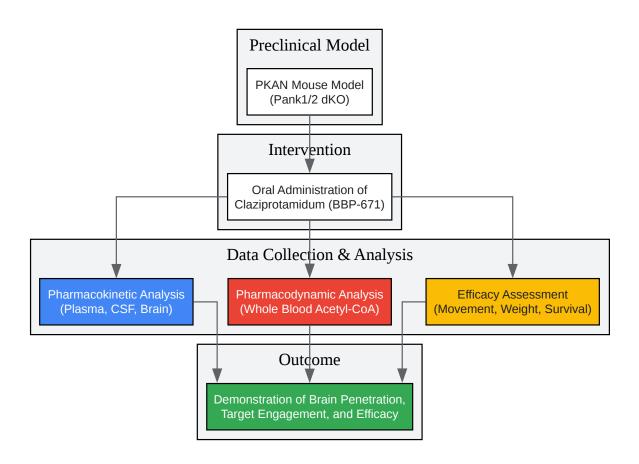
Pharmacodynamic Assessment

- Biomarker: Whole blood acetyl-CoA levels were measured as a marker of target engagement.[3][4]
- Method: A suitable method was developed to assess the elevation of acetyl-CoA in whole blood.[3]

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the preclinical evaluation of **Claziprotamidum**.





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Preclinical evaluation workflow for Claziprotamidum.

Clinical Trial Status

A Phase 1 clinical trial (NCT04836494) was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of BBP-671.[5] While the drug was generally well-tolerated and demonstrated target engagement, the clinical trial for PKAN was discontinued.[4][6] The decision was based on the difficulty in identifying a clinical trial dose that could adequately balance safety and potential clinical benefit due to wide variability in blood levels of the drug among individuals.[6]

Conclusion

Claziprotamidum (BBP-671) is a brain-penetrant, positive allosteric modulator of pantothenate kinases that has demonstrated promising preclinical efficacy in a mouse model of PKAN. Early



clinical data in healthy volunteers confirmed its ability to engage its target. However, challenges related to pharmacokinetic variability have led to the discontinuation of its clinical development for PKAN. The research and data gathered on **Claziprotamidum** provide valuable insights into the therapeutic potential of targeting the coenzyme A biosynthesis pathway for rare metabolic disorders.

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